3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, also known as Tetrac, is a synthetic derivative of thyroid hormone. It is the labelled analogue of 3,5,3’,5’-Tetraiodo Thyrolactic Acid (Levothyroxine Impurity 44), which is an impurity of Levothyroxine .

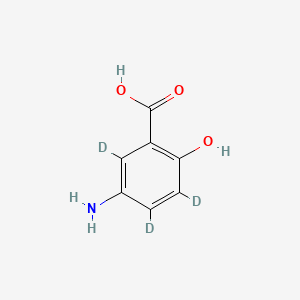

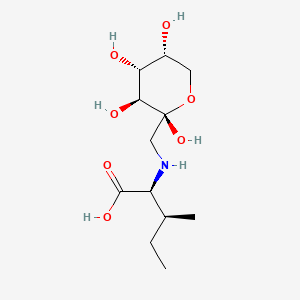

Molecular Structure Analysis

The molecular formula of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is C9 [13C]6H10I4O5 . The molecular weight is 783.81 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The boiling point of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is predicted to be 590.3±50.0 °C, and its density is predicted to be 2.695±0.06 g/cm3 . The pKa is predicted to be 3.56±0.10 .科学研究应用

Metabolic Disease Treatment

3,5,3’,5’-Tetraiodo Thyrolactic Acid: , also known as Tetrac, has been identified as a compound that can influence metabolic pathways, particularly in the liver. It has shown potential in the treatment of metabolic diseases due to its inhibitory action on de novo lipogenesis (DNL), which is the synthesis of fatty acids . This could be significant for conditions like non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.

Cancer Research

Tetrac’s ability to inhibit DNL also makes it an attractive molecule for cancer research. Since many cancer cells exhibit increased lipogenesis, Tetrac could be used to explore new therapeutic approaches that target the metabolic dependencies of cancer cells .

Endocrinology and Hormone Regulation

In endocrinological research, Tetrac has been used to study its effects on thyrotropin secretion in cultured rat anterior pituitary cells. It has been found to be more potent than T4 in reducing the TSH response to TRH, which suggests its significance in the regulation of TSH secretion .

Neurobiology

Tetrac has been utilized in neurobiological studies to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in the dentate gyrus of urethane-anesthetized male rats. These processes are crucial for understanding memory and learning .

Cardiovascular Research

As a thyrointegrin receptor antagonist, Tetrac prevents the binding of thyroid hormones, which has implications in cardiovascular research. It can be used to study the pro-angiogenesis actions of thyroid hormones and their role in cardiovascular health .

Amyloidosis and Protein Aggregation Disorders

Tetrac has shown inhibitory effects on amyloid formation, which is significant for research into amyloidosis and other protein aggregation disorders. Its protective effect against serum albumin fibrillation could lead to new treatments for these conditions .

作用机制

Target of Action

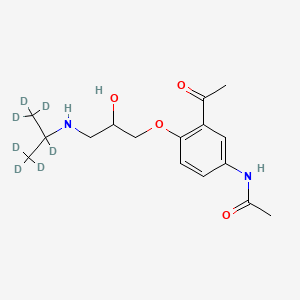

The primary targets of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 are the thyroid hormone receptors (TRs) . These receptors are bound to the promoter of target genes and play a crucial role in many metabolic pathways .

Mode of Action

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, similar to other thyroid hormones, interacts with its targets primarily through a genomic mechanism . This involves the binding of the compound to nuclear thyroid receptors (TRs), which are then bound to the promoter of target genes .

Biochemical Pathways

The major physiological function of thyroid hormones, including 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, these hormones stimulate the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .

Pharmacokinetics

It is known that the compound is a labelled analogue of 3,5,3’,5’-tetraiodo thyrolactic acid, which is an impurity of levothyroxine .

Result of Action

The action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 results in the modulation of various metabolic pathways. It influences the mobilization and degradation of lipids and stimulates the de novo synthesis of fatty acids . This leads to changes in energy expenditure and lipid metabolism .

未来方向

属性

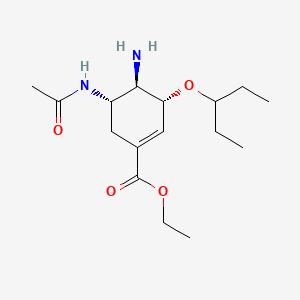

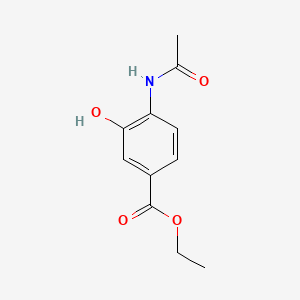

| { "Design of the Synthesis Pathway": "The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "13C6-lactic acid", "iodine", "sodium hydroxide", "sodium hypochlorite", "sodium iodide", "sodium thiosulfate", "sulfuric acid", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 13C6-lactic acid with bromine in acetic acid to give 3-bromo-13C6-lactic acid.", "Step 2: Oxidation of 3-bromo-13C6-lactic acid with sodium hypochlorite in the presence of sodium hydroxide to give 3-bromo-13C6-pyruvic acid.", "Step 3: Iodination of 3-bromo-13C6-pyruvic acid with iodine and sodium iodide in acetic acid to give 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid.", "Step 4: Oxidative deiodination of 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid with hydrogen peroxide and sulfuric acid to give 3,5,3',5'-tetraiodo-13C6-thyrolactic acid." ] } | |

CAS 编号 |

1346603-58-4 |

产品名称 |

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 |

分子式 |

C15H10I4O5 |

分子量 |

783.812 |

IUPAC 名称 |

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1 |

InChI 键 |

JEAVLSCJUQYFHT-WIZSHPFNSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O |

同义词 |

α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6; 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)